25T4-NBOMe (hydrochloride)

Overview

Description

Mechanism of Action

Target of Action

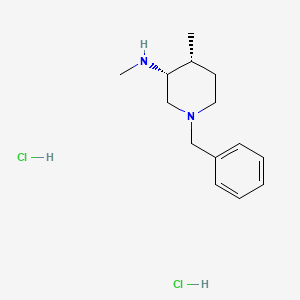

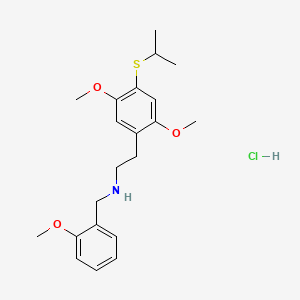

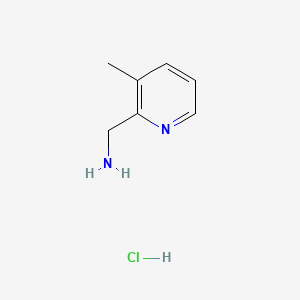

25T4-NBOMe (hydrochloride), also known as 2C-T-4-NBOMe or 2,5-Dimethoxy-4-isopropylthiophenethylamine-NBOMe, is a derivative of 2C-T-4 . The primary targets of this compound are the serotonin receptors 5-HT2A and 5-HT2C . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

25T4-NBOMe interacts with its targets by acting as an ultrapotent and highly efficacious agonist of the serotonin receptors 5-HT2A and 5-HT2C . The addition of a benzyl-methoxy (BOMe) group to the amine significantly increases the affinity and activity of this compound at these receptors .

Biochemical Pathways

It is known that the activation of 5-ht2a and 5-ht2c receptors can lead to various downstream effects, including alterations in mood and perception .

Pharmacokinetics

It is known that the compound can be administered in various forms, including blotter papers, powder, liquid, or tablets, and it can be administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking .

Result of Action

It has been reported that the compound can cause acute psychosis . Other observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .

Biochemical Analysis

Biochemical Properties

The N-(2-methoxybenzyl) addition in 25T4-NBOMe (hydrochloride) significantly increases the affinity and activity of other disubstituted phenethylamines at the serotonin receptor 5-HT2A . This suggests that 25T4-NBOMe (hydrochloride) may interact with enzymes, proteins, and other biomolecules involved in the serotonin signaling pathway.

Cellular Effects

It is known that substances carrying the N-benzyl phenethylamine (NBOMe) structure can activate the µ opioid receptor (MOR), which could influence cell function . This activation could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 25T4-NBOMe (hydrochloride) involves its interaction with the serotonin receptor 5-HT2A . It is also suggested that NBOMe compounds, including 25T4-NBOMe (hydrochloride), can activate the µ opioid receptor (MOR) . This activation could lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the effects of NBOMe compounds can be observed at high concentrations

Dosage Effects in Animal Models

It is suggested that the MOR activity of psychedelics, including 25T4-NBOMe (hydrochloride), is only noticed at high concentrations .

Metabolic Pathways

It is known that NBOMe compounds are extensively metabolized, mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof .

Preparation Methods

The synthesis of 25T4-NBOMe (hydrochloride) involves several steps, starting from the precursor 2C-T-4. The key step in the synthesis is the addition of a benzyl-methoxy group to the amine. This is typically achieved through a reductive amination reaction, where the amine group of 2C-T-4 reacts with 2-methoxybenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride The reaction conditions often involve an organic solvent like dichloromethane and a mild acid catalyst

Chemical Reactions Analysis

25T4-NBOMe (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its precursor forms.

Substitution: The methoxy and isopropylthio groups can undergo nucleophilic substitution reactions under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

25T4-NBOMe (hydrochloride) is primarily used in scientific research, particularly in the fields of neuropharmacology and forensic toxicology. Its high affinity for serotonin 5-HT2A receptors makes it a valuable tool for studying the mechanisms of hallucinogenic activity and the role of serotonin receptors in the brain . Additionally, it is used as an analytical reference standard in forensic laboratories for the identification and quantification of NBOMe compounds in biological samples .

Comparison with Similar Compounds

25T4-NBOMe (hydrochloride) is part of the NBOMe family of compounds, which includes other derivatives such as 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe . These compounds share a common structural motif of a benzyl-methoxy group attached to a phenethylamine backbone. 25T4-NBOMe is unique due to the presence of an isopropylthio group, which influences its receptor binding affinity and pharmacological effects . Compared to its analogs, 25T4-NBOMe has a distinct profile of receptor activity and potency .

Properties

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPMHWMYUDTAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342533 | |

| Record name | 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566571-73-0 | |

| Record name | 2-(4-(Isopropylthio)-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

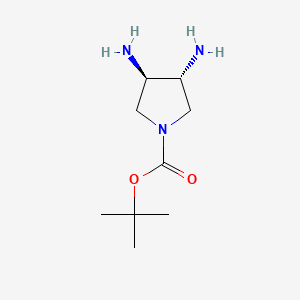

![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)

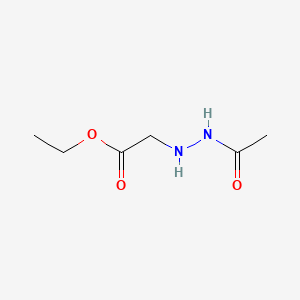

![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B591677.png)

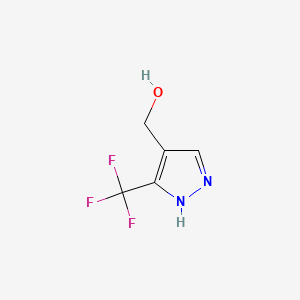

![(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B591679.png)